2-Methoxy-3-(4-methyl-2-thiazolyl)benzenamine
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Overview
Description
2-Methoxy-3-(4-methyl-2-thiazolyl)benzenamine is an organic compound that features a thiazole ring attached to a benzenamine structure. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(4-methyl-2-thiazolyl)benzenamine typically involves the formation of the thiazole ring followed by its attachment to the benzenamine structure. One common method includes the reaction of 2-methoxybenzenamine with 4-methyl-2-thiazolyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-(4-methyl-2-thiazolyl)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols; in solvents such as dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Methoxy-3-(4-methyl-2-thiazolyl)benzenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(4-methyl-2-thiazolyl)benzenamine involves its interaction with molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which facilitate binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Methoxybenzenamine: Lacks the thiazole ring, resulting in different chemical and biological properties.
4-Methyl-2-thiazolylamine: Lacks the methoxy group and benzenamine structure, leading to distinct reactivity and applications.
2-Methoxy-4-methylbenzenamine: Similar structure but without the thiazole ring, affecting its biological activity.
Uniqueness: 2-Methoxy-3-(4-methyl-2-thiazolyl)benzenamine is unique due to the presence of both the methoxy group and the thiazole ring, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1609393-91-0 |
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Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-methoxy-3-(4-methyl-1,3-thiazol-2-yl)aniline |
InChI |
InChI=1S/C11H12N2OS/c1-7-6-15-11(13-7)8-4-3-5-9(12)10(8)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
LYWCABDYUIVWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(C(=CC=C2)N)OC |
Origin of Product |
United States |
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